tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQPZLNSWMBXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The catalytic cycle involves rhodium-mediated nitrene transfer, where iodobenzene diacetate (PhI(OAc)₂) serves as an oxidant. Magnesium oxide (MgO) neutralizes acetic acid byproducts, ensuring optimal pH for carbamate integration. Dichloromethane (CH₂Cl₂) at 40°C facilitates a homogeneous reaction medium, achieving 85–89% yields for analogous sulfoximine carbamates.
Table 1: Rhodium-Catalyzed Carbamate Transfer Conditions
| Substrate | Catalyst Loading | Oxidant | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenyl sulfoxide | 2.5 mol% Rh₂(OAc)₄ | PhI(OAc)₂ | MgO | CH₂Cl₂ | 85–89 |
This method’s scalability is enhanced by its compatibility with continuous flow systems, though direct application to tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate requires substituting sulfoxides with nitro- or cyano-substituted phenyl precursors.
Amidoxime Formation via Hydroxylamine Addition
The N'-hydroxycarbamimidoyl moiety is introduced through hydroxylamine treatment of nitrile intermediates, a strategy validated in 1,2,4-oxadiazole synthesis.
Nitrile to Amidoxime Conversion
Nitriles react with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C, forming amidoximes over 12–24 hours. This step is critical for constructing the hydroxycarbamimidoyl group, with yields exceeding 90% for aryl nitriles.
Table 2: Amidoxime Synthesis Parameters
| Nitrile Substrate | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Cyanophenyl | EtOH/H₂O (3:1) | 80 | 12–24 | 90–95 |
Sequential Synthesis Approaches
Carbamate Protection Followed by Amidoxime Formation
Amidoxime Formation Followed by Carbamate Protection
- Amidoxime Synthesis : 3-Aminophenyl nitrile is converted to 3-(N'-hydroxycarbamimidoyl)aniline via hydroxylamine.
- Carbamate Protection : The free amine is protected using tert-butyl carbamate and Rh catalysis.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic Efficiency
Rhodium loadings of 2.5 mol% balance cost and activity, while excess MgO (4 equiv) ensures byproduct neutralization without side reactions.
Industrial and Scalable Methodologies
Continuous Flow Carbamate Transfer
Adapting batch rhodium catalysis to continuous flow systems reduces reaction times from hours to minutes, leveraging enhanced heat/mass transfer. Catalyst immobilization on silica supports enables recyclability, critical for large-scale production.
Green Chemistry Considerations
Replacing CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield. Similarly, aqueous workups in amidoxime synthesis align with solvent-reduction initiatives.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted carbamates and related derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as a precursor for the synthesis of other carbamate derivatives .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and as a probe for investigating cellular processes .
Medicine: It is explored for its potential to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathway. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The target compound’s hydroxycarbamimidoyl group enhances water solubility compared to lipophilic analogs like 16c, which contains a methoxy and methylpiperazine group. However, the tert-butyl group reduces solubility relative to ester-containing derivatives like 6d .
- Stability : Carbamates (e.g., target compound) are generally more hydrolytically stable than esters (e.g., 6d), making them preferable for in vivo applications .
Biological Activity
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a tert-butyl group attached to a phenyl ring, which is further substituted with a hydroxycarbamimidoyl moiety. This unique configuration may influence its biological interactions and therapeutic potential.
The mechanism of action for this compound primarily involves its role as an inhibitor in various biochemical pathways. The hydroxycarbamimidoyl group is hypothesized to interact with specific enzymes or receptors, potentially altering their activity.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit certain deacetylases, such as Sirtuin 2 (Sirt2), which plays a role in cellular regulation and has implications in cancer biology .
- Receptor Binding : It may also exhibit binding affinity towards various receptors, contributing to its pharmacological profile.
In Vitro Studies
- Sirt2 Inhibition : In studies evaluating the compound's effect on Sirt2, it demonstrated significant inhibition with an IC50 value of approximately . This suggests that the compound could be a promising lead for developing Sirt2 inhibitors with potential anticancer applications .
- Cell Viability Assays : When tested against human cell lines, the compound exhibited selective toxicity profiles, indicating potential therapeutic windows for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Variations in the substituents on the phenyl ring can significantly affect potency and selectivity against target enzymes.
- The presence of the hydroxycarbamimidoyl group is critical for maintaining bioactivity, as modifications to this moiety often resulted in loss of function.
Case Studies
- Anticancer Research : A study investigating analogs of this compound found that certain derivatives showed enhanced potency against cancer cell lines while maintaining low toxicity to normal cells. This highlights the potential for optimizing the compound for therapeutic use in oncology .
- Antimicrobial Activity : Other investigations have explored its efficacy against bacterial strains, revealing moderate antimicrobial properties. These findings suggest that the compound could be further developed as a dual-action agent targeting both cancer and microbial infections .
Data Summary Table
| Activity Type | IC50 Value (µM) | Selectivity | Notes |
|---|---|---|---|
| Sirt2 Inhibition | 3.6 | High | Promising lead for anticancer therapy |
| Antimicrobial Activity | Moderate | Varies by strain | Potential for dual therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
